molecular formula C8H18N2O B13321184 2-Amino-3,5-dimethylhexanamide

2-Amino-3,5-dimethylhexanamide

Cat. No.: B13321184
M. Wt: 158.24 g/mol
InChI Key: PLFRVGZTEXPXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dimethylhexanamide is an organic compound with the molecular formula C8H18N2O It is characterized by the presence of an amino group (-NH2) and an amide group (-CONH2) attached to a hexane backbone with two methyl groups at the 3rd and 5th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,5-dimethylhexanamide typically involves the reaction of 3,5-dimethylhexanoic acid with ammonia or an amine under specific conditions. The process can be summarized as follows:

    Acid Chloride Formation: 3,5-dimethylhexanoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

    Amidation: The acid chloride is then reacted with ammonia (NH3) or an amine (RNH2) to form this compound. This reaction is typically carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,5-dimethylhexanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine (Et3N).

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides or amines.

Scientific Research Applications

2-Amino-3,5-dimethylhexanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dimethylhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the amide group can participate in various binding interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

    2-Amino-3,5-dimethylhexanoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    3,5-Dimethylhexanamide: Lacks the amino group, making it less reactive in certain biochemical pathways.

    2-Amino-3,5-dimethylpentanamide: Shorter carbon chain, which may affect its binding properties and reactivity.

Uniqueness: 2-Amino-3,5-dimethylhexanamide is unique due to the presence of both an amino and an amide group on a hexane backbone, providing a versatile scaffold for various chemical reactions and interactions. This dual functionality makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-3,5-dimethylhexanamide

InChI

InChI=1S/C8H18N2O/c1-5(2)4-6(3)7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H2,10,11)

InChI Key

PLFRVGZTEXPXCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.